GLP-1(9-36)amide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

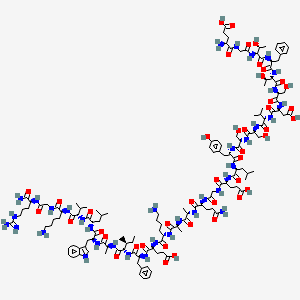

IUPAC Name |

(4S)-4-amino-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C140H214N36O43/c1-16-72(10)112(137(217)155-75(13)118(198)162-97(59-81-61-149-85-35-24-23-34-83(81)85)127(207)164-93(55-69(4)5)128(208)173-110(70(6)7)135(215)161-87(36-25-27-51-141)120(200)151-62-103(184)156-86(115(145)195)38-29-53-148-140(146)147)175-129(209)95(56-78-30-19-17-20-31-78)165-124(204)91(46-50-108(191)192)160-123(203)88(37-26-28-52-142)158-117(197)74(12)153-116(196)73(11)154-122(202)90(44-47-102(144)183)157-104(185)63-152-121(201)89(45-49-107(189)190)159-125(205)92(54-68(2)3)163-126(206)94(58-80-39-41-82(182)42-40-80)166-132(212)99(65-177)169-134(214)101(67-179)170-136(216)111(71(8)9)174-131(211)98(60-109(193)194)167-133(213)100(66-178)171-139(219)114(77(15)181)176-130(210)96(57-79-32-21-18-22-33-79)168-138(218)113(76(14)180)172-105(186)64-150-119(199)84(143)43-48-106(187)188/h17-24,30-35,39-42,61,68-77,84,86-101,110-114,149,177-182H,16,25-29,36-38,43-60,62-67,141-143H2,1-15H3,(H2,144,183)(H2,145,195)(H,150,199)(H,151,200)(H,152,201)(H,153,196)(H,154,202)(H,155,217)(H,156,184)(H,157,185)(H,158,197)(H,159,205)(H,160,203)(H,161,215)(H,162,198)(H,163,206)(H,164,207)(H,165,204)(H,166,212)(H,167,213)(H,168,218)(H,169,214)(H,170,216)(H,171,219)(H,172,186)(H,173,208)(H,174,211)(H,175,209)(H,176,210)(H,187,188)(H,189,190)(H,191,192)(H,193,194)(H4,146,147,148)/t72-,73-,74-,75-,76+,77+,84-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,110-,111-,112-,113-,114-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPNGPBPCQMDAAD-WRFZDFFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C140H214N36O43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3089.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GLP-1(9-36)amide: A Re-evaluation of its In Vivo Biological Functions and Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Glucagon-like peptide-1(9-36)amide is the primary circulating metabolite of GLP-1(7-36)amide, formed through rapid cleavage by the enzyme dipeptidyl peptidase-4 (DPP-4)[1]. Historically dismissed as a biologically inactive degradation product or a weak antagonist of the classical GLP-1 receptor (GLP-1R), a growing body of evidence now reveals that GLP-1(9-36)amide possesses distinct and significant physiological functions in vivo[2][3]. This technical guide synthesizes current research to elucidate the primary functions of this metabolite, focusing on its cardiovascular, metabolic, and neurological effects. Contrary to its initial characterization, this compound exerts potent, often GLP-1R-independent, actions, including significant cardioprotection, modulation of glucose homeostasis, and enhancement of synaptic plasticity. This document provides a comprehensive overview of its signaling pathways, quantitative effects, and the key experimental protocols used to uncover its functions, positioning this compound as a molecule of significant interest for future therapeutic development.

Formation and Bioavailability

The active form of GLP-1, GLP-1(7-36)amide, has a very short plasma half-life of only 1-2 minutes in vivo due to rapid enzymatic degradation. The enzyme DPP-4, which is widely expressed, cleaves the N-terminal dipeptide, converting GLP-1(7-36)amide into this compound[1]. This process is highly efficient, making this compound the most abundant form of GLP-1 in circulation; under normal fasting conditions, it can account for over 40% of total GLP-1 immunoreactivity, a figure that rises to over 80% after exogenous administration of its parent peptide[4].

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glucagon.com [glucagon.com]

- 3. Frontiers | Cardiovascular Benefits of Native GLP-1 and its Metabolites: An Indicator for GLP-1-Therapy Strategies [frontiersin.org]

- 4. Glucagon-like peptide-1-(9-36) amide is a major metabolite of glucagon-like peptide-1-(7-36) amide after in vivo administration to dogs, and it acts as an antagonist on the pancreatic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Role of GLP-1(9-36)amide

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Abstract

Glucagon-like peptide-1 (GLP-1) is a critical incretin hormone, and therapies targeting its receptor are cornerstones in the management of type 2 diabetes and obesity. The active form, GLP-1(7-36)amide, is rapidly cleaved by dipeptidyl peptidase-4 (DPP-4) into the metabolite GLP-1(9-36)amide, which is the most abundant circulating form of the peptide.[1][2] Historically considered an inactive, and possibly antagonistic, degradation product, a growing body of evidence now demonstrates that this compound possesses distinct biological activities.[3][4] These effects, often independent of the canonical GLP-1 receptor (GLP-1R), encompass cardiovascular protection, modest glucoregulatory actions, and influences on hepatic metabolism and the central nervous system.[5][6][7][8] This technical guide provides an in-depth review of the current understanding of this compound, summarizing key experimental findings, detailing methodologies, and outlining its complex signaling pathways. Understanding the pleiotropic effects of this metabolite is crucial for optimizing current GLP-1-based therapies and developing novel therapeutic strategies.

Formation and Receptor Interaction

Enzymatic Conversion by DPP-4

The primary route of GLP-1(7-36)amide metabolism occurs via the enzyme dipeptidyl peptidase-4 (DPP-4).[5][9] DPP-4 is a ubiquitous serine protease that cleaves the N-terminal dipeptide (His-Ala) from GLP-1(7-36)amide, resulting in the formation of this compound.[5][10] This enzymatic action terminates the potent insulinotropic activity of the parent molecule, as the N-terminus is essential for high-affinity binding and activation of the canonical GLP-1 receptor.[11][12] Consequently, this compound is the major circulating metabolite of GLP-1.[1][13]

Interaction with the GLP-1 Receptor and Putative Novel Receptors

The biological activity of this compound at the classical GLP-1R is a subject of ongoing research, with evidence suggesting it acts as a weak partial agonist or an antagonist. Receptor binding studies showed that the affinity of this compound for the human pancreatic GLP-1 receptor was only 0.95% of that of GLP-1(7-36)amide.[13] In some assay systems, it has been shown to be an antagonist of adenylyl cyclase activity.[13][14]

However, many of the significant biological effects of this compound, particularly its cardiovascular benefits, are preserved in GLP-1 receptor knockout (Glp1r-/-) mice, providing strong evidence for the existence of a distinct, yet-to-be-identified receptor or signaling mechanism.[1][3][6][15] Interestingly, the antagonist of the canonical GLP-1R, exendin(9-39), has been shown to block the cardioprotective actions of this compound, suggesting that the putative novel receptor may share some structural homology or that exendin(9-39) has broader specificity than previously understood.[6][16]

Metabolic and Glucoregulatory Role

The effects of this compound on glucose homeostasis are subtle and appear to be context- and species-dependent. Unlike its parent molecule, it is a very weak insulinotropic agent.[10][14]

Effects on Glycemia and Pancreatic Hormones

In a study with healthy human volunteers, intravenous infusion of this compound did not influence insulin, C-peptide, or glucagon concentrations.[5][17] However, it did cause a small but statistically significant reduction in the postprandial rise in glycemia (by ~6 mg/dL) compared to placebo.[5][17][18] This glucose-lowering effect occurred independently of changes in insulin secretion or gastric emptying, suggesting a direct effect on glucose disposal.[5][18]

In contrast, studies in anesthetized pigs, where endogenous DPP-4 activity was blocked, showed that this compound significantly enhanced the glucose elimination rate following an intravenous glucose load, again without stimulating insulin secretion.[4]

Hepatic Glucose Production

This compound has been shown to inhibit hepatic glucose production (HGP).[14][19] In vitro studies using isolated mouse hepatocytes demonstrated that this compound directly suppresses glucose production, an effect that is independent of the GLP-1 receptor.[2] This suggests an insulin-like action on the liver, which could be particularly relevant in states of insulin resistance.[2][7]

Effects in Diet-Induced Obesity

In a preclinical model of diet-induced obesity, chronic infusion of this compound over eight weeks in mice fed a high-fat diet inhibited weight gain, prevented the development of fasting hyperglycemia and hyperinsulinemia, and reduced the accumulation of liver triglycerides (hepatic steatosis).[7] Notably, these effects occurred despite a 20% increase in energy intake in the treated mice, suggesting that this compound may increase energy expenditure.[7] The peptide had no effect on these parameters in mice fed a normal chow diet.[7]

Cardiovascular Role

Perhaps the most compelling evidence for the independent biological activity of this compound lies in its effects on the cardiovascular system.[1] It exerts significant cardioprotective actions, many of which are mediated through GLP-1R-independent pathways.[3][15]

Cardioprotection in Ischemia-Reperfusion (I/R) Injury

In ex vivo models of myocardial I/R injury using isolated mouse hearts, administration of this compound at the time of reperfusion significantly improved functional recovery and reduced infarct size.[6][16] These protective effects were comparable to those of the potent GLP-1R agonist exendin-4.[6] Crucially, the cardioprotective actions of this compound were preserved in cardiomyocytes from Glp1r-/- mice, whereas the effects of exendin-4 were abolished, confirming a GLP-1R-independent mechanism.[6][15]

Cellular Signaling Pathways

The cytoprotective effects of this compound involve the activation of key pro-survival signaling cascades. In cultured neonatal mouse cardiomyocytes, this compound increased levels of cyclic AMP (cAMP) and stimulated the phosphorylation of ERK1/2 and the PI3K target, Akt.[6] The beneficial effects on cardiomyocyte viability and the reduction of apoptosis (caspase-3 activation) were attenuated by inhibitors of PI3K and ERK1/2.[1][6] Furthermore, this compound improved the survival of human aortic endothelial cells undergoing I/R injury, an action that was sensitive to nitric oxide synthase inhibition.[6]

Post-Myocardial Infarction (MI) Remodeling

In a chronic in vivo model, continuous infusion of this compound for four weeks following MI in mice did not reduce infarct size or systolic dysfunction but did improve diastolic dysfunction.[20] This functional benefit was associated with a reduction in cardiac macrophage infiltration and modulation of genes related to extracellular matrix turnover.[20]

Role in the Central Nervous System

Emerging evidence suggests that this compound also exerts effects within the central nervous system. In a study using adult mice, chronic systemic administration of this compound facilitated both the induction and maintenance phases of hippocampal long-term potentiation (LTP), a key cellular correlate of learning and memory.[8] This effect was associated with a reduction in the protein levels of the potassium channel Kv4.2 and an inhibition of the phosphorylation of the mRNA translational factor eEF2, suggesting an enhancement of dendritic excitability and protein synthesis capacity.[8][21]

Quantitative Data Summary

The following tables summarize key quantitative data from referenced studies.

Table 1: Pharmacokinetic and Receptor Interaction Data

| Parameter | Species/System | Value | Reference |

|---|---|---|---|

| Plasma Concentrations | |||

| Total GLP-1 (this compound infusion) | Human | 88 ± 9 pmol/l | [5] |

| Intact GLP-1 (this compound infusion) | Human | 5 ± 3 pmol/l (unchanged from placebo) | [5][17][18] |

| Total GLP-1 (GLP-1(7-36)amide infusion) | Human | 139 ± 15 pmol/l | [5] |

| Intact GLP-1 (GLP-1(7-36)amide infusion) | Human | 21 ± 5 pmol/l | [5][17][18] |

| Receptor Binding & Activity | |||

| Receptor Binding Affinity vs. GLP-1(7-36)amide | Human GLP-1R (BHK cells) | 0.95% | [13] |

| cAMP Generation (pEC₅₀) | HEK-GLP-1R cells | 6.51 ± 0.02 | [22] |

| cAMP Generation (Eₘₐₓ) vs. GLP-1(7-36)amide | HEK-GLP-1R cells | 18% |[22] |

Table 2: Metabolic Effects in Human Volunteers

| Parameter | Treatment | Result vs. Placebo | P-value | Reference |

|---|---|---|---|---|

| Incremental Glucose AUC | This compound | 686 ± 127 vs. 1,229 ± 215 mg·kg⁻¹·min | < 0.05 | [5] |

| Postprandial Glycemia Rise | This compound | Reduced by ~6 mg/dl | < 0.05 | [5][17][18] |

| Insulin / C-Peptide Concentrations | This compound | No significant influence | NS | [5][17] |

| Glucagon Concentrations | This compound | No significant influence | NS | [5][17] |

| Gastric Emptying | this compound | Unaffected | NS |[5][17] |

Table 3: Cardiovascular Effects in Preclinical Models

| Parameter | Model | Treatment | Result vs. Control | P-value | Reference |

|---|---|---|---|---|---|

| Functional Recovery (% of baseline) | Isolated Mouse Heart (I/R) | This compound (0.3 nM) | ~60% vs. ~25% | < 0.001 | [16][23] |

| Infarct Size (% of AAR) | Isolated Mouse Heart (I/R) | This compound (0.3 nM) | ~20% vs. ~45% | < 0.001 | [16][23] |

| Cardiomyocyte Viability (I/R) | Neonatal Mouse Cardiomyocytes | This compound | Improved | - | [6] |

| Caspase-3 Activation (I/R) | Neonatal Mouse Cardiomyocytes | this compound | Reduced | - |[1][6] |

Key Experimental Protocols

Human Infusion and Meal Test Protocol (Meier et al., 2006)

This protocol was designed to assess the effects of this compound on postprandial glucose metabolism and gastric emptying in humans.[5][18]

-

Study Design: A randomized, single-blind, placebo-controlled crossover study.[5]

-

Procedure: On separate occasions, subjects received an intravenous infusion of GLP-1(7-36)amide (1.2 pmol·kg⁻¹·min⁻¹), this compound (1.2 pmol·kg⁻¹·min⁻¹), or placebo for 390 minutes. After 30 minutes of infusion, a 250 kcal solid test meal was ingested.[5][17]

-

Measurements: Venous and capillary blood samples were collected frequently for the determination of total and intact GLP-1, glucose, insulin, C-peptide, and glucagon. Gastric emptying was assessed using the ¹³C-sodium octanoate breath test.[5]

-

Workflow Diagram:

Ex Vivo Ischemia-Reperfusion Heart Model (Ban et al., 2010)

This protocol was used to evaluate the direct cardioprotective effects of this compound on the heart.[6][23]

-

Model: Isolated hearts from 12-week-old C57BL/6 wild-type or Glp1r-/- mice were mounted on a Langendorff perfusion system.[23]

-

Procedure: Hearts were stabilized and then subjected to 20 minutes of global no-flow ischemia followed by 45 minutes of reperfusion. This compound (0.3 nM) or exendin-4 (3 nM) was administered during the first 20 minutes of reperfusion.[16][23]

-

Measurements: Left ventricular developed pressure (LVDP) was monitored continuously to assess functional recovery. At the end of reperfusion, hearts were sectioned and stained with triphenyltetrazolium chloride (TTC) to quantify infarct size as a percentage of the area at risk.[16]

In Vitro Cardiomyocyte Signaling Assay (Ban et al., 2010)

This protocol aimed to elucidate the intracellular signaling pathways activated by this compound in heart cells.[6]

-

Model: Primary cultures of neonatal mouse cardiomyocytes.[6]

-

Procedure: After serum deprivation, cardiomyocytes were pre-incubated with a phosphodiesterase inhibitor and then treated with varying doses of this compound or exendin-4 for 20 minutes.[23]

-

Measurements:

Conclusion and Future Directions

The metabolite this compound, once dismissed as inactive, is now recognized as a bioactive peptide with a unique pharmacological profile. Its actions are particularly prominent in the cardiovascular system, where it confers significant, GLP-1R-independent cytoprotection. It also exerts modest glucoregulatory effects, influences hepatic metabolism, and modulates neuronal plasticity.

For drug development professionals, these findings have several implications:

-

DPP-4 Inhibitors vs. GLP-1R Agonists: These two major classes of diabetes drugs have different effects on the ratio of active GLP-1 to its metabolite. While DPP-4 inhibitors increase the levels of both GLP-1(7-36)amide and this compound (by slowing the degradation of the former), degradation-resistant GLP-1R agonists activate the canonical receptor without generating significant levels of the metabolite.[24] The distinct cardiovascular benefits of this compound may contribute to the overall clinical profile of DPP-4 inhibitors.

-

Novel Therapeutic Targets: The identification and characterization of the putative receptor(s) for this compound could open new avenues for treating cardiovascular disease, hepatic steatosis, and potentially neurodegenerative disorders, especially in the context of metabolic disease.

-

Metabolite Mimetics: The development of stable analogs or mimetics of this compound, or its further C-terminal fragments like GLP-1(28-36)amide, could provide a novel therapeutic strategy to harness its beneficial effects while avoiding the gastrointestinal side effects associated with potent GLP-1R agonism.[3][24]

Further research is required to fully elucidate the receptor systems and downstream signaling pathways mediating the effects of this compound. A deeper understanding of its physiological and pathophysiological roles will be essential to fully leverage the therapeutic potential of the entire GLP-1 axis.

References

- 1. Frontiers | Cardiovascular Benefits of Native GLP-1 and its Metabolites: An Indicator for GLP-1-Therapy Strategies [frontiersin.org]

- 2. Thieme E-Journals - Hormone and Metabolic Research / Abstract [thieme-connect.com]

- 3. glucagon.com [glucagon.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Glucagon-like peptide (GLP)-1(9-36)amide-mediated cytoprotection is blocked by exendin(9-39) yet does not require the known GLP-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glucagon-like peptide-1(9-36)amide metabolite inhibits weight gain and attenuates diabetes and hepatic steatosis in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glucagon-like peptide-1 cleavage product GLP-1 (9-36) amide enhances hippocampal long-term synaptic plasticity in correlation with suppression of Kv4.2 expression and eEF2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. GLP-1 (9-36) amide | GLP-1 (7-36) Metabolite | Hello Bio [hellobio.com]

- 11. diabetesjournals.org [diabetesjournals.org]

- 12. Dipeptidyl peptidase-4 inhibitors: Novel mechanism of actions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glucagon-like peptide-1-(9-36) amide is a major metabolite of glucagon-like peptide-1-(7-36) amide after in vivo administration to dogs, and it acts as an antagonist on the pancreatic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rndsystems.com [rndsystems.com]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. The glucagon-like peptide-1 metabolite GLP-1-(9-36) amide reduces postprandial glycemia independently of gastric emptying and insulin secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. medchemexpress.com [medchemexpress.com]

- 20. Metabolically-inactive glucagon-like peptide-1(9-36)amide confers selective protective actions against post-myocardial infarction remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Glucagon-Like Peptide-1 Cleavage Product GLP-1 (9-36) Amide Enhances Hippocampal Long-term Synaptic Plasticity in Correlation with Suppression of Kv4.2 expression and eEF2 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Allosteric Modulation of the Activity of the Glucagon-like Peptide-1 (GLP-1) Metabolite GLP-1 9–36 Amide at the GLP-1 Receptor | PLOS One [journals.plos.org]

- 23. glucagon.com [glucagon.com]

- 24. ahajournals.org [ahajournals.org]

The Intricate Dance of a Metabolite: A Technical Guide to the Mechanism of GLP-1(9-36)amide in Hepatic Glucose Production

For Researchers, Scientists, and Drug Development Professionals

Once considered an inactive byproduct, the glucagon-like peptide-1 (GLP-1) metabolite, GLP-1(9-36)amide, has emerged as a significant modulator of hepatic glucose metabolism. This technical guide delves into the core mechanisms by which this compound exerts its influence on hepatic glucose production, providing a comprehensive overview of the signaling pathways, experimental evidence, and methodologies for researchers in the field.

Executive Summary

GLP-1(7-36)amide is a potent incretin hormone, yet it is rapidly cleaved by dipeptidyl peptidase-4 (DPP-4) into this compound, the predominant circulating form of the peptide.[1][2][3][4] Contrary to its initial classification as inactive, a growing body of evidence demonstrates that this compound directly suppresses hepatic glucose production through an insulin- and canonical GLP-1 receptor-independent mechanism.[1][3][4] This action is, at least in part, mediated by the activation of the AMP-activated protein kinase (AMPK) pathway and potentially through the further metabolism of this compound into smaller, bioactive peptides such as GLP-1(28-36)amide, which may act via a cAMP/PKA-dependent pathway.[1] This guide will dissect these mechanisms, presenting the current understanding and the experimental framework used to elucidate them.

Core Mechanism of Action: A Multi-faceted Approach

The inhibitory effect of this compound on hepatic glucose production is not mediated by the classical GLP-1 receptor.[1][4] Instead, it appears to involve direct actions on hepatocytes. The proposed mechanisms are twofold: direct action of the peptide itself and the action of its subsequent metabolites.

Direct Action of this compound: The AMPK Connection

Several studies suggest that this compound can activate AMPK, a key cellular energy sensor that, when activated in the liver, shifts metabolism from anabolic processes like gluconeogenesis to catabolic processes.[5] However, the precise upstream mechanism linking this compound to AMPK activation remains an area of active investigation. One hypothesis involves changes in the cellular energy state, although direct evidence for this compound altering the ATP/AMP ratio is still emerging.[6] The potential involvement of SIRT1, a NAD+-dependent deacetylase, as an upstream regulator of AMPK has also been proposed in the broader context of GLP-1 signaling.[7][8][9]

The downstream consequences of AMPK activation are well-established. Activated AMPK phosphorylates and inhibits key enzymes involved in anabolic pathways and downregulates the expression of gluconeogenic genes, including Phosphoenolpyruvate Carboxykinase (Pck1 ) and Glucose-6-Phosphatase (G6pc ).[1][10][11]

Figure 1: Proposed AMPK-mediated signaling pathway for this compound in hepatocytes.

The Role of Metabolites: GLP-1(28-36)amide and the cAMP/PKA Pathway

This compound can be further cleaved by neutral endopeptidase (NEP) 24.11 to produce smaller peptides, including the nonapeptide GLP-1(28-36)amide.[7][12] This metabolite has been shown to independently suppress hepatic glucose production.[1][2][13] Interestingly, the mechanism for GLP-1(28-36)amide appears to differ from that of its precursor.

Studies have demonstrated that GLP-1(28-36)amide can enter hepatocytes and target mitochondria.[2][13][14][15] Its action involves an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA).[1][13] While PKA activation by glucagon strongly promotes gluconeogenesis, GLP-1(28-36)amide-induced PKA activation paradoxically leads to the downregulation of Pck1 and G6pc expression.[1] This suggests a distinct downstream signaling cascade or a differential cellular localization of the signaling components compared to glucagon-mediated signaling.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. dovepress.com [dovepress.com]

- 3. GLP-1(28-36)amide, the Glucagon-like peptide-1 metabolite: friend, foe, or pharmacological folly? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GLP-1 (9-36) amide metabolite suppression of glucose production in isolated mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The metabolite GLP-1 (9–36) is neuroprotective and anti-inflammatory in cellular models of neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Stimulation of GLP-1 Receptor Inhibits Methylglyoxal-Induced Mitochondrial Dysfunctions in H9c2 Cardiomyoblasts: Potential Role of Epac/PI3K/Akt Pathway [frontiersin.org]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Frontiers | GLP-1 Receptor Agonists: Beyond Their Pancreatic Effects [frontiersin.org]

- 9. SIRT1 Regulates Hepatocyte Lipid Metabolism through Activating AMP-activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ovid.com [ovid.com]

- 11. diabetesjournals.org [diabetesjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. GLP-1(28-36)amide, a Long Ignored Peptide Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. joe.bioscientifica.com [joe.bioscientifica.com]

The "Inactive" Metabolite: An In-depth Technical Guide to the Early Research on GLP-1(9-36)amide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucagon-like peptide-1 (GLP-1), primarily in its active form GLP-1(7-36)amide, is a well-established insulinotropic hormone. However, its therapeutic potential is limited by its short in vivo half-life of less than two minutes.[1] This rapid inactivation is primarily due to the ubiquitous enzyme dipeptidyl peptidase-IV (DPP-4), which cleaves the N-terminal dipeptide to produce the metabolite GLP-1(9-36)amide.[1][2] For many years, this compound was considered a biologically inactive degradation product, a notion based on its significantly reduced affinity for the known pancreatic GLP-1 receptor and its lack of direct insulin-releasing activity.[2][3] This technical guide delves into the foundational early research that characterized this compound as "inactive," providing a detailed overview of the experimental protocols and quantitative data that shaped this initial understanding. It also touches upon later, yet still early, evidence that began to challenge this dogma, hinting at alternative biological activities for this abundant metabolite.

Formation and Metabolism of this compound

The primary pathway for the generation of this compound is the enzymatic cleavage of GLP-1(7-36)amide by DPP-4. This process is highly efficient, leading to this compound being the major circulating form of GLP-1.[2]

Early Experimental Evidence of "Inactivity"

The initial classification of this compound as inactive stemmed from key in vitro and in vivo experiments that assessed its ability to interact with the pancreatic GLP-1 receptor and stimulate insulin secretion.

Receptor Binding Affinity

Early studies consistently demonstrated that this compound has a markedly lower affinity for the cloned human pancreatic GLP-1 receptor compared to its parent molecule, GLP-1(7-36)amide.

| Compound | Relative Binding Affinity (%) | Cell Line | Reference |

| GLP-1(7-36)amide | 100 | BHK cells expressing human GLP-1 receptor | [2] |

| This compound | 0.95 | BHK cells expressing human GLP-1 receptor | [2] |

Signal Transduction: Adenylyl Cyclase Activity

Consistent with its low receptor binding affinity, this compound was shown to be a very weak partial agonist or even an antagonist of adenylyl cyclase activity, the primary signaling pathway of the canonical GLP-1 receptor.

| Compound | Effect on Adenylyl Cyclase Activity | Cell Line | Reference |

| GLP-1(7-36)amide | Agonist | BHK cells expressing human GLP-1 receptor | [2] |

| This compound | Antagonist / Weak Partial Agonist | BHK cells expressing human GLP-1 receptor | [2] |

Insulin Secretion

In vitro and in vivo studies in humans failed to demonstrate a significant insulinotropic effect of this compound.

| Study Type | Species | Experimental Condition | Effect on Insulin Secretion | Reference |

| In vivo | Human | Intravenous glucose tolerance test | No effect | [3] |

| In vivo | Human | Postprandial | No effect | [4] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the early research on this compound.

GLP-1 Receptor Binding Assay (Competitive)

Objective: To determine the relative binding affinity of this compound to the GLP-1 receptor compared to GLP-1(7-36)amide.

Materials:

-

Cell Membranes: Plasma membranes prepared from Baby Hamster Kidney (BHK) cells stably transfected with the human pancreatic GLP-1 receptor.

-

Radioligand: 125I-labeled GLP-1(7-36)amide or 125I-Exendin(9-39).

-

Competitors: Unlabeled synthetic GLP-1(7-36)amide and this compound.

-

Assay Buffer: Typically a Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing bovine serum albumin (BSA) to reduce non-specific binding, and protease inhibitors.

Protocol:

-

Incubation: In a multi-well plate, a fixed amount of cell membrane protein is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor peptides.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60-120 minutes at 37°C).

-

Separation: Bound radioligand is separated from the free (unbound) radioligand. A common method is rapid vacuum filtration through glass fiber filters, which trap the cell membranes.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This is then used to calculate the inhibitory constant (Ki), which reflects the binding affinity of the competitor.

Adenylyl Cyclase Activity Assay

Objective: To measure the ability of this compound to stimulate or inhibit the production of cyclic AMP (cAMP), the second messenger of the GLP-1 receptor.

Materials:

-

Cells: BHK cells expressing the human GLP-1 receptor.

-

Stimulants/Antagonists: GLP-1(7-36)amide, this compound.

-

Phosphodiesterase (PDE) Inhibitor: Such as 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of cAMP.

-

Cell Lysis Buffer: To release intracellular cAMP.

-

cAMP Assay Kit: Typically a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA) kit for the quantification of cAMP.

Protocol:

-

Cell Culture: Cells are grown to near confluence in culture plates.

-

Pre-incubation: Cells are pre-incubated with a PDE inhibitor (e.g., IBMX) for a short period (e.g., 15-30 minutes) to inhibit cAMP degradation.

-

Stimulation: The cells are then incubated with different concentrations of GLP-1(7-36)amide or this compound for a defined period (e.g., 15-30 minutes at 37°C). To test for antagonistic effects, cells are co-incubated with a fixed concentration of GLP-1(7-36)amide and varying concentrations of this compound.

-

Lysis: The incubation is stopped, and the cells are lysed to release the intracellular cAMP.

-

Quantification: The amount of cAMP in the cell lysates is measured using a commercial assay kit according to the manufacturer's instructions.

-

Data Analysis: The amount of cAMP produced is typically normalized to the protein content of the cell lysate. Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).

In Vivo Human Infusion Studies

References

A Technical Guide to the Neuroprotective Properties of GLP-1(9-36)amide in Central Nervous System Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glucagon-like peptide-1 (GLP-1), an incretin hormone released from the gut, is primarily known for its role in glucose homeostasis. Its therapeutic utility is limited by a very short half-life (<2 minutes), as it is rapidly cleaved by the enzyme dipeptidyl peptidase-4 (DPP-4).[1][2][3] This cleavage yields the metabolite GLP-1(9-36)amide, which was initially considered biologically inactive due to its low affinity for the known GLP-1 receptor (GLP-1R) and its lack of insulinotropic effects.[1][4][5] However, a growing body of evidence contradicts this assumption, revealing that this compound possesses distinct and potent neuroprotective properties within the central nervous system (CNS). This technical guide provides an in-depth overview of the current research on this compound, focusing on its mechanisms of action, preclinical efficacy, experimental methodologies, and signaling pathways.

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a multi-faceted approach, targeting key pathological processes in neurodegenerative diseases and acute brain injury, including oxidative stress, neuroinflammation, and synaptic dysfunction.

Antioxidant Effects: Targeting Mitochondrial Dysfunction

A primary mechanism of this compound's neuroprotective action is its ability to mitigate mitochondrial-derived oxidative stress. In models of Alzheimer's disease (AD), elevated levels of mitochondrial reactive oxygen species (ROS), particularly superoxide, are a key pathological feature.[1][6] this compound has been shown to directly counter this by normalizing mitochondrial superoxide levels in hippocampal slices from AD model mice and in slices treated with amyloid-β (Aβ).[1][6] This antioxidant role is crucial for correcting the aberrant synaptic plasticity observed in AD models.[1][6]

Anti-Inflammatory Action

Neuroinflammation, mediated by activated microglia and astrocytes, is a hallmark of many CNS disorders. This compound demonstrates significant anti-inflammatory capabilities. In cellular models, it effectively reduces the release of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), from microglial cells challenged with lipopolysaccharide (LPS).[4][5] In stroke models, systemic application of this compound reduces astrogliosis.[7]

Modulation of Key Signaling Pathways

This compound's neuroprotective effects are mediated by the modulation of several critical intracellular signaling cascades.

-

Akt/GSK-3β Pathway: In the context of AD, this compound restores dysregulated Akt–glycogen synthase kinase-3β (GSK-3β) signaling in the hippocampus.[1][8] This pathway is vital for neuronal survival and synaptic function, and its dysregulation is a known consequence of Aβ toxicity.[1][9]

-

cAMP/PKA and AMPK Pathways: Studies in neuronal cell lines have demonstrated that the neuroprotective effects of this compound against insults like glutamate toxicity are mediated through cyclic adenosine monophosphate (cAMP), protein kinase A (PKA), and 5' adenosine monophosphate-activated protein kinase (AMPK) signaling.[4][5]

-

IGF-1 Receptor Pathway: Interestingly, the beneficial effects of this compound in a mouse model of stroke, including reduced infarct volume and neuronal apoptosis, were found to be partially dependent on the activation of the insulin-like growth factor 1 (IGF-1) receptor in astrocytes.[4][7] This highlights a GLP-1R-independent mechanism of action.

Enhancement of Synaptic Plasticity and Function

This compound has profound effects on synaptic function, a critical aspect of cognitive processes that is often impaired in neurodegenerative diseases.

-

Rescue of LTP in AD Models: It prevents the impairment of hippocampal long-term potentiation (LTP), a cellular correlate of learning and memory, induced by exogenous Aβ peptide.[1][8][9]

-

Enhancement of Physiological LTP: Beyond rescue, chronic in vivo treatment with this compound enhances hippocampal LTP in healthy adult mice.[10]

-

Molecular Mechanisms of Synaptic Enhancement: This enhancement is linked to specific molecular changes, including a reduction in the protein levels of the potassium channel Kv4.2, which increases dendritic excitability, and an inhibition of the phosphorylation of eukaryotic elongation factor 2 (eEF2), leading to an increased capacity for de novo protein synthesis required for long-lasting synaptic changes.[10]

Preclinical Efficacy in CNS Disease Models

The therapeutic potential of this compound has been demonstrated across various preclinical models of CNS disorders.

Alzheimer's Disease (AD)

In the APP/PS1 transgenic mouse model of AD, treatment with this compound reverses existing impairments in spatial and contextual fear memory.[1][8][11] It also rescues deficits in hippocampal LTP.[1][9] Notably, these cognitive and synaptic improvements occur without altering the brain levels of Aβ or its precursor protein (APP), suggesting a mechanism that targets the downstream consequences of Aβ pathology rather than Aβ production itself.[1][8][12]

Stroke

Following middle cerebral artery occlusion and reperfusion (MCAO/R) in mice, systemic administration of this compound facilitates functional recovery, reduces infarct volume, decreases astrogliosis, and limits neuronal apoptosis.[7] These effects were observed even in GLP-1 receptor knockout mice, further supporting a GLP-1R-independent neuroprotective pathway in the context of ischemic injury.[7]

Cellular Models of Neurodegeneration

In vitro studies provide further evidence of this compound's protective capabilities. It dose-dependently protects human SH-SY5Y neuroblastoma cells from glutamate-induced toxicity and oxidative stress.[4] Furthermore, it shows protective effects in primary neuron cultures challenged with toxic species relevant to Parkinson's disease (α-synuclein) and AD (amyloid-β).[4][5]

Quantitative Data Summary

The following tables summarize the quantitative findings from key preclinical studies.

Table 1: Summary of In Vitro Neuroprotective Effects of this compound

| Cell Model | Insult | This compound Concentration | Key Outcome | Reference |

|---|---|---|---|---|

| SH-SY5Y Neuroblastoma | Glutamate (100-150 mM) | 10, 100, 1000 nM | Dose-dependent increase in cell viability | [4] |

| Primary Neuron Cultures | α-synuclein / Amyloid-β | Not Specified | Mild but significant protective effects | [4][5] |

| HMC3 / IMG Microglia | Lipopolysaccharide (LPS) | Not Specified | Significant reduction in IL-6 and TNF-α levels | [4][5] |

| Hippocampal Slices | Amyloid-β (500 nM) | 100 pM | Prevention of Aβ-induced LTP impairment | [1][8] |

| Neonatal Mouse Cardiomyocytes | H₂O₂ / Hypoxia-Reoxygenation | 0.3 nM | Increased cell survival, reduced LDH release & caspase-3 activation |[13][14] |

Table 2: Summary of In Vivo Neuroprotective Effects of this compound

| Animal Model | Disease/Injury | Dosage & Administration | Key Outcomes | Reference |

|---|---|---|---|---|

| APP/PS1 Mice | Alzheimer's Disease | 2-week systemic treatment | Reversal of spatial & contextual memory deficits; Rescue of hippocampal LTP | [1][8] |

| Adult C57BL/6J Mice | Stroke (MCAO/R) | Systemic application | Reduced infarct volume; Reduced astrogliosis & neuronal apoptosis; Improved functional recovery | [7] |

| Adult C57BL/6J Mice | (Physiological) | 500 ng/g/day (i.p.) for ≥2 weeks | Enhanced hippocampal LTP | [10] |

| Ts65Dn Mice | Down Syndrome | Systemic administration | Improved memory deficits & synaptic plasticity; Decreased mitochondrial ROS |[15] |

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental designs are provided below using Graphviz.

References

- 1. Glucagon-Like Peptide-1 Cleavage Product GLP-1(9-36) Amide Rescues Synaptic Plasticity and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucagon-like peptide 1 receptor activation: anti-inflammatory effects in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diabetes, neurodegenerative diseases, GLP-1 & surgery: evidence calls for exploration - MedCrave online [medcraveonline.com]

- 4. The metabolite GLP-1 (9–36) is neuroprotective and anti-inflammatory in cellular models of neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The metabolite GLP-1 (9-36) is neuroprotective and anti-inflammatory in cellular models of neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Glucagon-like peptide-1 cleavage product GLP-1(9-36) reduces neuroinflammation from stroke via the activation of insulin-like growth factor 1 receptor in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glucagon-Like Peptide-1 Cleavage Product GLP-1(9-36) Amide Rescues Synaptic Plasticity and Memory Deficits in Alzheimer's Disease Model Mice | Journal of Neuroscience [jneurosci.org]

- 9. Frontiers | The neuroprotective effects of glucagon-like peptide 1 in Alzheimer’s and Parkinson’s disease: An in-depth review [frontiersin.org]

- 10. Glucagon-Like Peptide-1 Cleavage Product GLP-1 (9-36) Amide Enhances Hippocampal Long-term Synaptic Plasticity in Correlation with Suppression of Kv4.2 expression and eEF2 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | The mechanism and efficacy of GLP-1 receptor agonists in the treatment of Alzheimer’s disease [frontiersin.org]

- 13. Glucagon-like peptide (GLP)-1(9-36)amide-mediated cytoprotection is blocked by exendin(9-39) yet does not require the known GLP-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. glucagon.com [glucagon.com]

- 15. eneuro.org [eneuro.org]

The Enigmatic Metabolite: A Technical Guide to the Physiological Significance of GLP-1(9-36)amide in Metabolic Diseases

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucagon-like peptide-1 (GLP-1), a key incretin hormone, is central to glucose homeostasis and the treatment of type 2 diabetes. However, its rapid degradation by dipeptidyl peptidase-4 (DPP-4) to GLP-1(9-36)amide has traditionally marked the termination of its biological activity. Emerging evidence compellingly challenges this dogma, revealing that this compound is not an inert metabolite but a bioactive peptide with significant physiological roles, particularly in the context of metabolic diseases. This technical guide synthesizes the current understanding of this compound's effects on glucose metabolism and cardiovascular function, details key experimental methodologies for its study, and elucidates its complex signaling pathways. Contrary to its parent molecule, this compound often exerts its effects through GLP-1 receptor-independent mechanisms, opening new avenues for therapeutic innovation.

Introduction: Beyond the Incretin Effect

The therapeutic landscape of type 2 diabetes has been revolutionized by GLP-1 receptor agonists and DPP-4 inhibitors, which leverage the potent insulinotropic and glucoregulatory effects of intact GLP-1(7-36)amide. However, the physiological milieu is dominated by its metabolite, this compound, which circulates at significantly higher concentrations.[1] Initially dismissed as an inactive degradation product or a weak antagonist of the GLP-1 receptor, a growing body of preclinical and clinical research now demonstrates that this compound possesses a distinct bioactivity profile.[1][2] This guide provides an in-depth exploration of the physiological significance of this compound, with a focus on its implications for metabolic diseases.

Metabolic Effects of this compound: A Nuanced Role in Glucose Homeostasis

The influence of this compound on glucose metabolism is multifaceted and appears to be context-dependent, with some studies in humans showing modest or no effects on glucose clearance and insulin secretion, while animal and in vitro studies suggest a more direct role.[2][3]

Hepatic Glucose Production

This compound has been shown to directly suppress hepatic glucose production. In isolated mouse hepatocytes, which do not express the canonical GLP-1 receptor, this compound inhibits stimulated glucose production.[2] This suggests a direct, insulin-mimetic action on the liver, independent of pancreatic insulin secretion.[4]

Glucose Disposal and Insulin Sensitivity

Studies in anesthetized pigs have demonstrated that this compound can enhance glucose disposal rates independently of insulin secretion.[2][5] However, studies in healthy humans have not consistently replicated these findings, with some showing no significant effect on glucose clearance or insulin sensitivity.[3][6] In contrast, in obese, insulin-resistant human subjects, infusions of this compound have been associated with a marked suppression of hepatic glucose production.[4]

Cardiovascular Significance: A Cardioprotective Peptide

Perhaps the most compelling evidence for the bioactivity of this compound lies in its effects on the cardiovascular system. It exerts a range of protective actions on the heart and vasculature, often through mechanisms distinct from those of GLP-1 receptor agonists.[7][8]

Cardioprotection Against Ischemia-Reperfusion Injury

In various animal models, this compound has demonstrated significant cardioprotective effects. Administration of the peptide after ischemia-reperfusion (I/R) injury in isolated mouse hearts improved functional recovery and reduced infarct size.[7][9] These protective effects are mediated, at least in part, by the activation of pro-survival signaling pathways in cardiomyocytes.[9][10]

Endothelial Function and Vasodilation

This compound has been shown to improve endothelial function. In human aortic endothelial cells, it promotes survival during I/R injury through a nitric oxide synthase (NOS)-dependent mechanism.[7][9] Furthermore, it can induce vasodilation, an effect that persists even in the absence of the known GLP-1 receptor.[8]

Post-Myocardial Infarction Remodeling

Chronic infusion of this compound following myocardial infarction (MI) in mice has been shown to confer selective protection against adverse cardiac remodeling.[11] Specifically, it improved diastolic dysfunction and was associated with a reduction in cardiac macrophage infiltration and pro-inflammatory cytokine expression.[11]

Quantitative Data Summary

The following tables summarize key quantitative findings from selected studies on the effects of this compound.

| Parameter | Experimental Model | Treatment | Outcome | Reference |

| Glucose Elimination Rate | Anesthetized Pigs | IV infusion of this compound (2.55 pmol/kg/min) | Glucose elimination rate of 6.8 ± 1.0%/min (vs. 5.4 ± 1.2%/min for saline) | [5] |

| Postprandial Glycemia | Healthy Human Volunteers | IV infusion of this compound | Significant reduction in the postprandial rise in plasma glucose by approximately 6 mg/dl (P < 0.05) | [3] |

| Hepatic Glucose Production | Isolated Mouse Hepatocytes | This compound | Direct suppression of stimulated hepatic glucose production | [2] |

Table 1: Effects of this compound on Glucose Metabolism

| Parameter | Experimental Model | Treatment | Outcome | Reference |

| Left Ventricular Developed Pressure (LVDP) Recovery | Isolated Mouse Hearts (I/R Injury) | This compound (10 nM) | Significant improvement in functional recovery post-I/R | [7][9] |

| Infarct Size | Isolated Mouse Hearts (I/R Injury) | This compound (10 nM) | Significant reduction in infarct size | [7][9] |

| Diastolic Dysfunction | Mice (Post-MI) | Continuous infusion of this compound for 4 weeks | Improved diastolic function (decreased mitral valve E/A ratio, increased E wave deceleration rate) | [11] |

| Endothelial Cell Viability | Human Aortic Endothelial Cells (I/R Injury) | This compound | Improved survival, sensitive to NOS inhibition | [7][9] |

Table 2: Cardiovascular Effects of this compound

Signaling Pathways of this compound

A defining feature of this compound's action is its frequent independence from the canonical GLP-1 receptor. However, its effects are often sensitive to the GLP-1 receptor antagonist, exendin(9-39), suggesting the involvement of an alternative receptor or a complex interaction with the known receptor.[9][12] In some cellular contexts, the insulin-like growth factor 1 (IGF-1) receptor has been identified as a mediator of this compound's anti-inflammatory effects.[13]

Pro-survival Signaling in Cardiomyocytes

In cardiomyocytes, this compound activates key pro-survival signaling cascades, including the phosphoinositide 3-kinase (PI3K)/Akt and the extracellular signal-regulated kinase 1/2 (ERK1/2) pathways.[9][10][14] This activation leads to increased cell viability and reduced apoptosis.

Endothelial Nitric Oxide Synthase (eNOS) Activation

In endothelial cells, this compound promotes the activation of endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) production and vasodilation. This pathway is crucial for its beneficial effects on endothelial function.[8][15]

Key Experimental Protocols

Reproducible and rigorous experimental design is paramount to advancing our understanding of this compound. Below are summaries of key experimental protocols cited in the literature.

In Vivo Infusion Studies in Anesthetized Pigs

-

Objective: To determine the effects of this compound on glucose metabolism and insulin secretion in vivo.

-

Animal Model: Anesthetized pigs.

-

Procedure:

-

Administer a specific DPP-4 inhibitor (e.g., valine-pyrrolidide) to prevent the degradation of infused peptides.

-

Infuse this compound at a constant rate (e.g., 2.55 pmol/kg/min) for a defined period (e.g., 40 minutes).

-

Administer an intravenous glucose load (e.g., 0.2 g/kg) during the peptide infusion.

-

Collect arterial blood samples at regular intervals before, during, and after the infusions.

-

Analyze plasma for glucose, insulin, and GLP-1 concentrations.

-

-

Key Considerations: The use of a DPP-4 inhibitor is crucial to study the effects of the specific peptide without confounding influences from its metabolism.

Isolated Heart Ischemia-Reperfusion (I/R) Injury Model

-

Objective: To assess the direct cardioprotective effects of this compound.

-

Model: Isolated mouse hearts mounted on a Langendorff apparatus.

-

Procedure:

-

Equilibrate the heart with Krebs-Henseleit buffer.

-

Subject the heart to a period of global no-flow ischemia (e.g., 30 minutes).

-

Reperfuse the heart with buffer containing either vehicle or this compound (e.g., 10 nM) for a specified duration (e.g., 120 minutes).

-

Continuously monitor cardiac function (e.g., LVDP, heart rate).

-

At the end of reperfusion, assess infarct size (e.g., using TTC staining).

-

-

Key Considerations: This ex vivo model allows for the study of direct cardiac effects without systemic influences.

In Vitro Cardiomyocyte and Endothelial Cell Assays

-

Objective: To investigate the cellular and molecular mechanisms of this compound's action.

-

Cell Models: Cultured neonatal mouse cardiomyocytes or human aortic endothelial cells.

-

Procedures:

-

Cell Viability Assays: Treat cells with this compound before, during, or after inducing cellular stress (e.g., hypoxia-reoxygenation, oxidative stress with H₂O₂). Assess cell viability using assays such as MTT, LDH release, or caspase-3 activation.

-

Signaling Pathway Analysis: Treat cells with this compound for various durations and analyze cell lysates by Western blotting for the phosphorylation status of key signaling proteins (e.g., Akt, ERK1/2, eNOS).

-

cAMP Measurement: Measure intracellular cAMP levels in response to this compound treatment to assess G-protein coupled receptor activation.

-

-

Key Considerations: These in vitro systems are essential for dissecting the specific signaling pathways involved.

Conclusion and Future Directions

The accumulating evidence strongly indicates that this compound is a physiologically active peptide with significant effects on metabolic and cardiovascular health. Its GLP-1 receptor-independent mechanisms of action present a paradigm shift in our understanding of the GLP-1 system. For researchers and drug development professionals, this opens up exciting new possibilities.

Future research should focus on:

-

Receptor Identification: The definitive identification and characterization of the receptor(s) mediating the effects of this compound is a critical next step.

-

Translational Studies: More extensive clinical trials are needed to fully elucidate the therapeutic potential of this compound or its stable analogs in patients with metabolic and cardiovascular diseases.

-

Structure-Activity Relationship Studies: Understanding the structural basis for the unique activity of this compound will be crucial for the design of novel therapeutics that can selectively harness its beneficial effects.

References

- 1. Frontiers | Dissecting the Physiology and Pathophysiology of Glucagon-Like Peptide-1 [frontiersin.org]

- 2. glucagon.com [glucagon.com]

- 3. researchgate.net [researchgate.net]

- 4. The metabolite GLP-1 (9–36) is neuroprotective and anti-inflammatory in cellular models of neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Direct Effects of Exendin-(9,39) and GLP-1-(9,36)amide on Insulin Action, β-Cell Function, and Glucose Metabolism in Nondiabetic Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Cardiovascular Benefits of Native GLP-1 and its Metabolites: An Indicator for GLP-1-Therapy Strategies [frontiersin.org]

- 9. Glucagon-like peptide (GLP)-1(9-36)amide-mediated cytoprotection is blocked by exendin(9-39) yet does not require the known GLP-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Metabolically-inactive glucagon-like peptide-1(9-36)amide confers selective protective actions against post-myocardial infarction remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 13. Glucagon-like peptide-1 cleavage product GLP-1(9-36) reduces neuroinflammation from stroke via the activation of insulin-like growth factor 1 receptor in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. glucagon.com [glucagon.com]

- 15. Glucagon-like peptide-1 activates endothelial nitric oxide synthase in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Signaling of GLP-1(9-36)amide: A Technical Guide to its Downstream Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucagon-like peptide-1 (GLP-1) is a critical incretin hormone, renowned for its glucose-lowering effects mediated through the canonical GLP-1 receptor (GLP-1R). However, the landscape of GLP-1 signaling is far more complex than initially understood. The primary circulating form of GLP-1 is its metabolite, GLP-1(9-36)amide, generated via cleavage by dipeptidyl peptidase-4 (DPP-4). Initially dismissed as an inactive or weakly antagonistic metabolite, a growing body of evidence now demonstrates that this compound possesses distinct and physiologically relevant signaling pathways, many of which are independent of the classical GLP-1R. This technical guide provides an in-depth exploration of the downstream signaling pathways of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its complex signaling networks.

Quantitative Data Summary

The biological activity of this compound is context-dependent, exhibiting varying affinities and potencies across different receptor systems and cellular backgrounds. The following tables summarize the key quantitative data reported in the literature.

| Ligand | Receptor/Cell System | Parameter | Value | Reference |

| This compound | Human Pancreatic GLP-1R | Relative Affinity | 0.95% of GLP-1(7-36)amide | [1] |

| This compound | Human Glucagon Receptor (GCGR) | EC50 (cAMP production) | 30 nM | [2] |

| This compound | Human GCGR + RAMP2 | EC50 (cAMP production) | 0.3 nM | [2] |

| This compound | CHO-K1 cells expressing human GLP-1R | EC50 (cAMP production) | 1.12 µM | [3] |

Table 1: Receptor Binding and Functional Potency of this compound.

Signaling Pathways of this compound

The signaling cascades initiated by this compound can be broadly categorized into GLP-1R-dependent and GLP-1R-independent pathways.

GLP-1R-Dependent Signaling

While having a significantly lower affinity for the GLP-1R compared to its parent peptide, this compound can act as a weak partial agonist or antagonist at this receptor.[1] In systems with high receptor expression, it can elicit a minor elevation in intracellular cyclic AMP (cAMP).[4] This interaction, although weak, suggests that at high physiological or pharmacological concentrations, this compound may modulate classical GLP-1R signaling.

GLP-1R-Independent Signaling

A significant portion of the biological effects of this compound, particularly its cardioprotective and neuroprotective actions, are mediated through pathways independent of the canonical GLP-1R.[5][6] These effects are often observed in cells or tissues lacking the GLP-1R and are sometimes insensitive to GLP-1R antagonists.

Cardioprotective Pathways: In cardiomyocytes and endothelial cells, this compound has been shown to activate pro-survival kinases such as Akt (Protein Kinase B) and ERK1/2 (Extracellular signal-regulated kinases 1/2).[6][7] This activation can lead to increased cell viability and reduced apoptosis. Furthermore, this compound can stimulate endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO), a key signaling molecule in vasodilation and cardiovascular health.[8][9]

Neuroprotective and Metabolic Pathways: In neuronal cells, this compound exhibits neuroprotective effects by activating signaling pathways involving cAMP, PKA, and AMP-activated protein kinase (AMPK).[4] It has also been shown to reduce mitochondrial reactive oxygen species (ROS). Furthermore, this compound can influence synaptic plasticity by modulating the expression of ion channels like Kv4.2 and affecting protein synthesis through the regulation of eukaryotic elongation factor 2 (eEF2) phosphorylation.[10]

Experimental Protocols

Receptor Binding Assay

Objective: To determine the binding affinity of this compound to the GLP-1R.

Methodology:

-

Cell Culture: Use a cell line stably expressing the human GLP-1R (e.g., HEK293 or CHO cells).

-

Membrane Preparation: Homogenize cells in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in a binding buffer.

-

Competitive Binding: Incubate cell membranes with a constant concentration of radiolabeled GLP-1(7-36)amide (e.g., [¹²⁵I]GLP-1(7-36)amide) and increasing concentrations of unlabeled this compound.

-

Separation and Counting: Separate bound from free radioligand by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To measure the effect of this compound on intracellular cAMP levels.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HEK-GLP-1R or primary cells) in multi-well plates. Pre-incubate with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Stimulate cells with varying concentrations of this compound for a defined period.[7]

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Measurement: Quantify cAMP levels using a competitive immunoassay, such as a cAMP ELISA kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: Generate a dose-response curve by plotting cAMP concentration against the logarithm of this compound concentration to determine the EC50.

Western Blotting for Phosphorylated Kinases (Akt, ERK)

Objective: To assess the activation of downstream signaling kinases.

Methodology:

-

Cell Culture and Treatment: Culture cells of interest (e.g., cardiomyocytes, neurons) and treat with this compound for various time points.

-

Protein Extraction: Lyse cells in a buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies specific for the phosphorylated forms of Akt (e.g., p-Akt Ser473) and ERK1/2 (e.g., p-ERK1/2 Thr202/Tyr204). Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Normalize the phosphorylated protein signal to the total protein or a loading control (e.g., β-actin or GAPDH).[7]

Measurement of Mitochondrial ROS using MitoSOX Red

Objective: To quantify changes in mitochondrial superoxide levels.

Methodology:

-

Cell Culture: Plate cells in a multi-well plate suitable for fluorescence microscopy or flow cytometry.

-

Staining: Wash cells with a buffered saline solution (e.g., HBSS) and incubate with MitoSOX Red reagent (typically 1-5 µM) at 37°C, protected from light.[11][12]

-

Treatment: Treat cells with this compound during or after the staining period.

-

Imaging/Flow Cytometry: Wash cells to remove excess probe. Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer with appropriate excitation/emission wavelengths (e.g., 510/580 nm).

-

Data Analysis: Quantify the mean fluorescence intensity per cell or per group. Normalize to a cell number or a mitochondrial mass marker if necessary.

Conclusion

This compound is emerging as a bioactive peptide with a complex and multifaceted signaling profile. While its interaction with the canonical GLP-1R is weak, its ability to activate a range of GLP-1R-independent pathways, particularly in the cardiovascular and nervous systems, is of significant scientific and therapeutic interest. The elucidation of these novel signaling cascades opens up new avenues for drug development, potentially targeting cellular processes that are not addressed by conventional GLP-1R agonists. Further research into the specific receptors and downstream mediators of this compound action will be crucial to fully harness its therapeutic potential.

References

- 1. Glucagon-like peptide-1-(9-36) amide is a major metabolite of glucagon-like peptide-1-(7-36) amide after in vivo administration to dogs, and it acts as an antagonist on the pancreatic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. pnas.org [pnas.org]

- 4. The metabolite GLP-1 (9-36) is neuroprotective and anti-inflammatory in cellular models of neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Glucagon-like peptide-1 activates endothelial nitric oxide synthase in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. thieme-connect.com [thieme-connect.com]

- 10. Glucagon-Like Peptide-1 Cleavage Product GLP-1 (9-36) Amide Enhances Hippocampal Long-term Synaptic Plasticity in Correlation with Suppression of Kv4.2 expression and eEF2 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4.7. Measurement of Mitochondrial ROS Production Using MitoSOX Red [bio-protocol.org]

Initial Studies on the Insulinotropic Activity of GLP-1(9-36)amide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucagon-like peptide-1 (GLP-1), primarily in its active form GLP-1(7-36)amide, is a potent incretin hormone renowned for its glucose-dependent insulinotropic effects. However, its therapeutic potential is limited by a short half-life, as it is rapidly cleaved by the enzyme dipeptidyl peptidase-4 (DPP-4) into the metabolite GLP-1(9-36)amide. Initial investigations into the biological activity of this major metabolite were crucial in understanding the overall physiological effects of GLP-1 and the potential of DPP-4 inhibition as a therapeutic strategy for type 2 diabetes. This technical guide provides an in-depth analysis of the foundational studies that first explored the insulinotropic and glucoregulatory properties of this compound.

Core Findings from Initial In Vivo and In Vitro Studies

The prevailing view from early research was that this compound is largely inactive as a direct stimulator of insulin secretion and may act as an antagonist at the known GLP-1 receptor. However, some studies revealed modest glucose-lowering effects independent of insulin secretion.

In Vivo Human Studies

A pivotal study by Meier et al. (2006) in healthy human volunteers demonstrated that intravenous infusion of this compound did not influence insulin or C-peptide concentrations compared to a placebo. Despite the lack of an insulinotropic effect, a significant, albeit modest, reduction in the postprandial glucose rise was observed. This effect was independent of changes in gastric emptying, which was markedly delayed by GLP-1(7-36)amide but unaffected by its metabolite.

In Vivo Animal Studies

Research in animal models provided further insights. A study in anesthetized pigs by Deacon et al. (2002), where endogenous DPP-4 activity was inhibited, showed that this compound had no effect on insulin secretion, either alone or in combination with GLP-1(7-36)amide[1]. In contrast, it did enhance glucose disposal, suggesting a mechanism of action independent of pancreatic beta-cells[1].

In Vitro Receptor Binding and Signaling Studies

The lack of direct insulinotropic activity was further substantiated by in vitro studies. Knudsen and Pridal (1996) demonstrated that this compound has a significantly lower binding affinity for the human pancreatic GLP-1 receptor compared to the parent molecule, GLP-1(7-36)amide[2]. Furthermore, this study provided evidence that this compound acts as an antagonist to adenylyl cyclase activity, the primary signaling pathway for GLP-1-stimulated insulin secretion[2].

Data Presentation

The following tables summarize the key quantitative data from these initial studies.

Table 1: Effects of GLP-1(7-36)amide and this compound on Glucose and Insulin in Healthy Humans

| Parameter | Placebo | GLP-1(7-36)amide | This compound |

| Fasting Glucose (mg/dL) | Baseline | Reduced (P < 0.001) | No significant change |

| Postprandial Glucose Rise (mg/dL) | ~35 | Reduced (P < 0.001) | Reduced by ~6 (P < 0.05) |

| Fasting Insulin (pmol/L) | Baseline | Increased | No significant change |

| Postprandial Insulin (pmol/L) | Baseline | Reduced (likely due to delayed gastric emptying) | No significant change |

| Data adapted from Meier et al. (2006) |

Table 2: Effects of GLP-1(7-36)amide and this compound on Glucose Homeostasis in Anesthetized Pigs

| Treatment Group | Glucose Excursion (mmol x l⁻¹ x min) | Glucose Elimination Rate (%/min) | Insulin Secretion |

| Saline | 121 ± 17 | 5.4 ± 1.2 | Baseline |

| This compound | 73 ± 19 (P < 0.05 vs. Saline) | 6.8 ± 1.0 (P < 0.03 vs. Saline) | No effect |

| GLP-1(7-36)amide | 62 ± 13 (P < 0.02 vs. Saline) | 7.0 ± 0.9 | Enhanced (P < 0.03 vs. vehicle) |

| GLP-1(7-36)amide + this compound | 50 ± 13 (P < 0.005 vs. Saline) | 10.3 ± 1.2 (P < 0.04 vs. GLP-1(7-36)amide) | No additional effect |

| Data adapted from Deacon et al. (2002)[1] |

Table 3: GLP-1 Receptor Binding Affinity and Adenylyl Cyclase Activity

| Peptide | Receptor Binding Affinity (% of GLP-1(7-36)amide) | Adenylyl Cyclase Activity |

| GLP-1(7-36)amide | 100% | Agonist |

| This compound | 0.95% | Antagonist |

| Data adapted from Knudsen and Pridal (1996)[2] |

Experimental Protocols

Human In Vivo Study (Meier et al., 2006)

-

Subjects: 14 healthy male volunteers.

-

Study Design: A randomized, placebo-controlled, crossover study.

-

Intervention: Continuous intravenous infusion of GLP-1(7-36)amide (1.2 pmol/kg/min), this compound (1.2 pmol/kg/min), or placebo for 390 minutes.

-

Meal Test: A solid test meal was ingested 30 minutes after the start of the infusion.

-

Measurements: Blood samples were collected for the measurement of total and intact GLP-1, glucose, insulin, C-peptide, and glucagon. Gastric emptying was also assessed.

Animal In Vivo Study (Deacon et al., 2002)

-

Animal Model: Anesthetized Danish LYY strain pigs.

-

Pre-treatment: Administration of valine-pyrrolidide to inhibit endogenous DPP-IV activity.

-

Intervention: Intravenous infusion of GLP-1(7-36)amide, this compound, a combination of both, or saline.

-

Glucose Challenge: An intravenous glucose tolerance test was performed.

-

Measurements: Blood samples were analyzed for glucose, insulin, and glucagon concentrations.

In Vitro Receptor Binding and Signaling Study (Knudsen and Pridal, 1996)

-

Cell Line: Baby hamster kidney (BHK) cells expressing the human pancreatic GLP-1 receptor.

-

Receptor Binding Assay: Competitive binding assay using radiolabeled GLP-1(7-36)amide and varying concentrations of unlabeled GLP-1(7-36)amide and this compound to determine relative binding affinities.

-

Adenylyl Cyclase Activity Assay: Measurement of cyclic AMP (cAMP) production in response to GLP-1(7-36)amide in the presence and absence of this compound to assess agonist or antagonist activity.

Mandatory Visualizations

Signaling Pathways

Caption: Proposed signaling pathways for GLP-1(7-36)amide and this compound.

Experimental Workflows

Caption: Experimental workflows for in vivo human and animal studies.

Conclusion

The initial studies on this compound were instrumental in shaping our understanding of GLP-1 metabolism and its physiological consequences. The collective evidence from these early investigations strongly indicated that this compound lacks direct insulinotropic activity and may act as a weak antagonist at the pancreatic GLP-1 receptor. However, the observation of a modest, insulin-independent glucose-lowering effect in some studies hinted at the complexity of the GLP-1 system and opened avenues for future research into potential alternative signaling pathways and extrapancreatic effects of this metabolite. These foundational findings provided a critical framework for the development of DPP-4 inhibitors, a major class of therapeutics for type 2 diabetes, which act by preserving the active, insulinotropic form of GLP-1.

References

- 1. GLP-1-(9-36) amide reduces blood glucose in anesthetized pigs by a mechanism that does not involve insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glucagon-like peptide-1-(9-36) amide is a major metabolite of glucagon-like peptide-1-(7-36) amide after in vivo administration to dogs, and it acts as an antagonist on the pancreatic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vivo Administration of GLP-1(9-36)amide in Mice

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glucagon-like peptide-1 (GLP-1) is a critical incretin hormone that regulates glucose homeostasis primarily through its insulinotropic effects. It is rapidly cleaved by the enzyme dipeptidyl peptidase-4 (DPP-4) into the metabolite GLP-1(9-36)amide. Initially considered inactive, this compound is now recognized for its distinct biological activities, including cardioprotective, neuroprotective, and vasodilatory effects, often independent of the classical GLP-1 receptor (GLP-1R).[1][2][3] These application notes provide detailed protocols for the in vivo administration of this compound in mice to study its physiological and pathophysiological roles.

Quantitative Data Summary

The administration protocol for this compound in mice can vary significantly based on the experimental model and the biological question being addressed. The following table summarizes dosages and administration routes from various studies.

| Experimental Model | Mouse Strain | Administration Route | Dosage | Key Findings | Reference |

| Cardioprotection (Ischemia-Reperfusion) | C57BL/6 | Infusion (ex vivo) | 0.3 nM | Improved functional recovery and reduced infarct size. | [4][5] |

| Cardioprotection (Ischemia-Reperfusion) | Wild-type & Glp1r-/- | Intravenous (during reperfusion) | Not specified | Enhanced functional recovery in both WT and GLP-1R knockout mice. | [3] |

| Hippocampal Synaptic Plasticity | Adult Mice | Systemic (Chronic) | Not specified | Facilitated induction and maintenance of long-term potentiation (LTP). | [2] |